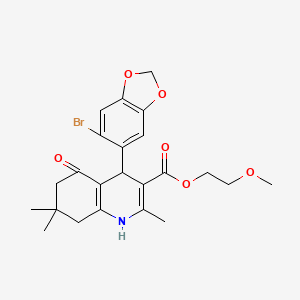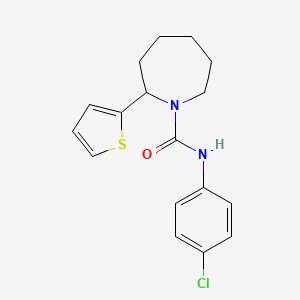![molecular formula C15H25NO B4975453 N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4975453.png)
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as PTUC, is a synthetic compound that belongs to the class of tricyclic amides. It is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to inhibit the activity of TRPV1, a pain-sensing ion channel, and to activate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its high purity and stability. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One potential direction is to further investigate its mechanism of action and how it modulates ion channels and receptors. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in humans to determine its potential for clinical use.
Conclusion:
In conclusion, N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is a synthetic compound that has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders. Future research directions include further investigating its mechanism of action, exploring its potential therapeutic applications, and investigating its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis of N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with N-isopropylacrylamide in the presence of a catalyst. This reaction produces a tricyclic intermediate that is subsequently treated with a carboxylic acid to form N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. The overall yield of this synthesis process is around 40-50%, and the purity of the final product is >95%.
Aplicaciones Científicas De Investigación
N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, pain, and neurodegenerative diseases. N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has also been shown to modulate the activity of ion channels and receptors, which makes it a potential candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-propan-2-yltricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)16-14(17)15-7-11-3-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUGUUUPGGYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CCC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4975399.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)

![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4975466.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)